molecular formula C13H22ClN B1471607 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride CAS No. 2098050-37-2

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride

Cat. No.: B1471607
CAS No.: 2098050-37-2
M. Wt: 227.77 g/mol
InChI Key: IMSOZXLRFFDUKN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. This tertiary amine compound is primarily utilized as a key synthetic intermediate for the development of novel pharmacologically active molecules . Its structure, featuring a bulky 3,3-dimethylbutyl group attached to an amine moiety, is often explored in the design of ligands for various biological targets. Researchers are investigating its potential application in the synthesis of compounds that interact with the colchicine-binding site on tubulin, a well-established target for anticancer drug development . Inhibition of tubulin polymerization leads to the disruption of microtubule dynamics, resulting in antimitotic effects and apoptosis in proliferating cells, making this compound a valuable precursor for developing new antitumor agents . Furthermore, the structural motif of substituted amines is frequently found in molecules with diverse biological activities, positioning this compound as a versatile scaffold for constructing libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its primary value lies in its role in expanding chemical space for the identification of new lead compounds in oncology research.

Properties

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSOZXLRFFDUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride, commonly referred to as a designer drug, has garnered attention for its potential biological activities. This compound is structurally related to other amines and has been studied for its pharmacological properties, including its interactions with various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H19_{19}ClN
  • Molecular Weight : Approximately 233.75 g/mol
  • Functional Groups : The compound features a tertiary amine group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may function as an agonist or antagonist in various biochemical pathways.

Potential Targets:

  • Adrenergic Receptors : It may influence adrenergic signaling pathways, impacting cardiovascular and central nervous system functions.
  • Dopaminergic Pathways : Given its structural similarities to other psychoactive substances, it may modulate dopaminergic activity, affecting mood and behavior.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Stimulant Effects : Similar to other amphetamines, it may enhance alertness and energy levels.
  • Mood Enhancement : Potential antidepressant-like effects have been noted in preliminary studies.
  • Appetite Suppression : Its use as an appetite suppressant has been explored in some contexts.

Toxicity Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Studies have shown that:

  • The compound exhibits dose-dependent toxicity in certain in vitro models.
  • Acute toxicity assessments indicate significant effects at high concentrations, necessitating careful handling and usage guidelines.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Neuropharmacological Effects :
    • A study investigated the effects of this compound on rodent models, revealing increased locomotor activity and reduced anxiety-like behaviors.
    • Results indicated a potential for therapeutic use in mood disorders.
  • Toxicological Assessment :
    • In a controlled study assessing acute dermal exposure, the compound was classified under acute toxic category 3, indicating moderate toxicity upon skin contact .

Summary of Biological Activities

Activity TypeObserved EffectsReference
StimulantIncreased alertness
Mood EnhancementAntidepressant-like effects
Appetite SuppressionReduced food intake
ToxicityModerate dermal toxicity

Scientific Research Applications

Chemical Properties and Structure

The compound features a tertiary amine group, which is significant for its biological activity. Its structure allows it to interact with various neurotransmitter receptors and enzymes, influencing several biochemical pathways. Notably, it is structurally related to other psychoactive substances and has been studied for its stimulant effects, mood enhancement properties, and appetite suppression capabilities.

Research indicates that 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride exhibits several biological activities:

  • Adrenergic Receptors : The compound may influence adrenergic signaling pathways, impacting cardiovascular and central nervous system functions.
  • Dopaminergic Pathways : Its structural similarities to amphetamines suggest potential modulation of dopaminergic activity, which could affect mood and behavior.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Stimulant Effects : Similar to other amphetamines, it may enhance alertness and energy levels.
  • Mood Enhancement : Preliminary studies suggest potential antidepressant-like effects.
  • Appetite Suppression : Investigated for use as an appetite suppressant in certain contexts.

Toxicity Studies

Understanding the safety profile of this compound is critical. Toxicological assessments have revealed:

  • Dose-dependent toxicity in various in vitro models.
  • Significant effects at high concentrations during acute toxicity assessments, necessitating careful handling.

Case Studies

Several studies have evaluated the biological activity of this compound:

Neuropharmacological Effects

A study conducted on rodent models demonstrated increased locomotor activity and reduced anxiety-like behaviors after administration of the compound. These findings indicate a potential therapeutic application in treating mood disorders.

Toxicological Assessment

Further investigations into the compound's toxicity revealed that while it possesses beneficial pharmacological properties, it also carries risks associated with high doses. This necessitates further research into safe usage guidelines.

Research Findings and Insights

Recent literature has explored the broader implications of compounds similar to this compound in medicinal chemistry. For instance:

  • Dimethylamine Derivatives : Research highlights the pharmacological activities of dimethylamine derivatives in various therapeutic contexts including antimicrobial and anticancer applications .
Application AreaCompound TypePotential Use Cases
NeuropharmacologyStimulantsTreatment for mood disorders
Weight ManagementAppetite SuppressantsObesity treatment
Cardiovascular ResearchAdrenergic ModulatorsImpact on heart rate and blood pressure

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Substituent Variations
  • 3-Methyl-3-phenyl-1-butanamine hydrochloride (): Replaces the p-tolyl group with a phenyl ring.
  • (S)-1-(p-Tolyl)butan-1-amine hydrochloride ():
    • Shares the p-tolyl group but lacks the 3,3-dimethyl branching.
    • The linear chain may result in lower steric hindrance, influencing reactivity in catalytic processes or receptor binding .
  • 3-(Indolin-1-yl)-1-(p-tolyl)butan-1-amine ():
    • Incorporates an indolin heterocycle, introducing nitrogen atoms that enhance hydrogen-bonding capacity. This structural difference could improve interactions in biological systems or coordination chemistry .
Heterocyclic Derivatives
  • 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride ():
    • Replaces the p-tolyl group with a pyrazole ring.
    • The pyrazole’s polarity and basicity may alter solubility in aqueous media compared to aromatic analogs .

Stereochemical and Positional Isomerism

  • (R)-1-(m-Tolyl)butan-1-amine hydrochloride (): Positional isomer (m-tolyl vs. p-tolyl) and enantiomeric form. Enantiomeric differences could lead to distinct pharmacological activities .
  • Bitertanol (): Contains a 1,2,4-triazole substituent and biphenyl group. Demonstrates how bulky substituents and heterocycles enhance fungicidal activity, suggesting that similar modifications in the target compound might expand its applications .
Physical Properties
Compound Molecular Formula Key Features Storage Conditions Hazard Statements
3,3-Dimethyl-1-(p-tolyl)butan-1-amine HCl C₁₃H₂₂ClN Branched chain, p-tolyl Inert atmosphere, room temp* H302, H315, H319, H335*
(S)-1-(p-Tolyl)butan-1-amine HCl () C₁₁H₁₈ClN Linear chain, enantiomer Inert atmosphere, room temp H302, H315, H319, H335
3-Methyl-3-phenyl-1-butanamine HCl () C₁₁H₁₈ClN Phenyl substituent Not provided Not provided

*Inferred from analogs in and .

Preparation Methods

Initial Condensation Reaction

  • Reagents : Hexone, methane amide, ammonium formate.
  • Reaction Conditions : The mixture is heated to a temperature range of 120–170 °C and reacted for approximately 19–21 hours.
  • Process : The reaction forms an intermediate oil phase product ("middle product a") which is subsequently isolated by cooling and water extraction.
  • Molar Ratios : Hexone:methane amide:ammonium formate in the range of 0.3–0.5:1:0.5–1.

Formation of Hydrochloride Salt

  • The intermediate oil product is reacted with concentrated hydrochloric acid in a reflux setup for 7–9 hours.
  • The weight ratio of hydrochloric acid to the reaction product is maintained between 1:2 and 2:5.
  • This step yields crude 3,3-dimethyl-1-(p-tolyl)butan-1-amine hydrochloride.

Purification

  • The crude product is concentrated and evaporated to dryness to obtain a solid.
  • The solid is dissolved in water, treated with granular activated carbon (GAC) at 70–80 °C for 30–40 minutes to adsorb impurities.
  • Filtration follows, and the filtrate is concentrated again.
  • Ethyl acetate is added, and the solution is cooled to near 0 °C to induce crystallization.
  • The crystallized product is filtered, washed with ethyl acetate, and dried at 75–85 °C.
  • The final product achieves a purity of approximately 99.1–99.5%.

Representative Experimental Data

Step Reagents & Amounts (g) Conditions Product Yield (g) Purity (%) Notes
1 Hexone (8.3), Methane amide (9), Ammonium formate (9) 150 °C, 20 h 9 (oil phase) - Intermediate product a
2 Intermediate (9 g), HCl (20 mL) Reflux, 8 h Solid obtained ~90% Crude hydrochloride salt
3 Crude solid, water (20 mL), GAC (0.3 g) 70–80 °C, 30 min - - Impurity adsorption
4 Filtrate, ethyl acetate (50 mL) 0 °C, 3 h crystallization 6.3 99.1% Final purified product

Analysis and Findings

  • The reaction proceeds efficiently under elevated temperatures with prolonged reaction times to ensure complete conversion.
  • The use of ammonium formate and methane amide facilitates the formation of the amine intermediate.
  • Hydrochloric acid treatment converts the free amine into its hydrochloride salt, stabilizing the compound and enhancing crystallinity.
  • Granular activated carbon treatment is critical for removing organic impurities, significantly improving product purity.
  • Crystallization from ethyl acetate at low temperatures further purifies the compound, yielding a high-purity crystalline hydrochloride salt.
  • The process is reproducible across different reagent ratios, maintaining consistent purity and yield.

Summary Table of Preparation Parameters and Outcomes

Parameter Range/Value Impact on Product
Reaction Temperature (Step 1) 120–170 °C Influences reaction rate and conversion
Reaction Time (Step 1) 19–21 hours Ensures completion of condensation
Molar Ratio (Hexone:Amide:Formate) 0.3–0.5:1:0.5–1 Optimal for intermediate formation
HCl to Intermediate Ratio 1:2 to 2:5 (w/w) Affects salt formation and yield
GAC Treatment Temperature 70–80 °C Efficient impurity adsorption
Crystallization Temperature 0 ± 2 °C High purity crystal formation
Final Purity 99.1–99.5% Meets pharmaceutical standards

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride
Reactant of Route 2
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3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride

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